Vasicinolone
Overview
Description
Synthesis Analysis
Vasicinolone synthesis has been achieved through various innovative approaches. One notable method involves the redox condensation of o-nitrobenzaldehydes with amines, utilizing iron pentacarbonyl as a reducing agent, followed by oxidation to yield a variety of polycyclic nitrogen-containing heterocycles, including enantiomerically pure vasicinolone (Afanasyev et al., 2020). Another approach is chemoenzymatic synthesis, employing azidoreductive cyclization and lipase-catalyzed resolution to synthesize and resolve vasicinolone, showcasing the versatility and efficiency of combining chemical and enzymatic methods (Kamal et al., 2001).
Molecular Structure Analysis
The molecular structure of vasicinolone has been elucidated through various analytical techniques. Its molecular formula has been identified as C11H10N2O2, with a molecular weight of approximately 210. The structure is characterized by a quinazoline ring and includes a hydroxytrimethylene group (Amin & Mehta, 1959).
Chemical Reactions and Properties
Vasicinolone participates in a variety of chemical reactions, contributing to its diverse biological activities. Studies have shown that it can be synthesized through intramolecular aza-Wittig reactions and asymmetric oxidation, offering routes to obtain optically active forms of the compound (Eguchi et al., 1996). Its reactivity has been further demonstrated in the synthesis of C-ring-substituted vasicinones via regioselective aza-Nazarov cyclization (Rasapalli et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of vasicinolone are scarce, its crystalline form and basicity level have been noted in early studies, indicating its weaker base nature compared to vasicine, another alkaloid found in the same plant source (Amin & Mehta, 1959).
Chemical Properties Analysis
Vasicinolone's chemical properties, including its bronchodilatory action, have been attributed to its unique molecular structure. The quinazol-4-one ring system plays a crucial role in its pharmacological activity, differentiating its effects from those of vasicine, which has been found to have bronchoconstricting properties (Cambridge et al., 1962).
Scientific Research Applications
Alzheimer's Disease Treatment
Vasicinolone, as a metabolite of Vasicine, has been explored for its potential in the treatment of Alzheimer's disease. Vasicine showed significant anticholinesterase activity in preclinical models, which is promising for Alzheimer's treatment. Its metabolism in rat models was extensively studied, revealing processes like monohydroxylation, dihydroxylation, and glucuronidation. However, its metabolites, including vasicinolone, showed weaker inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to Vasicine itself (Liu et al., 2015).
Bronchodilator Properties
Vasicinolone was first identified as a bronchodilator from Adhatoda vasica Nees. It has shown weaker basic properties than vasicine but has been significant in bronchodilator applications (Amin & Mehta, 1959).
Anti-Inflammatory and Antimicrobial Activities
The anti-inflammatory and antimicrobial activities of vasicinolone have been noted. A study highlighted its significant effects against inflammation and microbial infections. Particularly, vasicinolone showed potent activity against Escherichia coli and Candida albicans (Singh & Sharma, 2013).
Neuroprotective Effects
In the context of Parkinson’s disease, vasicinolone demonstrated neuroprotective effects. It reduced cell viability loss and suppressed reactive oxygen species generation in a Parkinson’s disease-associated cell model. This suggests its potential use in treating neurodegenerative disorders related to oxidative stress (Ju et al., 2019).
Anti-Proliferative Properties in Lung Carcinoma
Vasicinolone has shown anti-proliferative effects against lung carcinoma cells, suggesting a potential role in cancer therapy. It induced apoptosis through both mitochondria-dependent and independent pathways in lung carcinoma cells (Dey et al., 2018).
Future Directions
properties
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
CAS RN |
84847-50-7 | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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